N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

EGFR inhibitor Non-small cell lung cancer Kinase selectivity

Researchers investigating EGFR T790M-mediated resistance in NSCLC often face a lack of mutant-selective chemical probes. This indole-thiazole acetamide, featuring a critical 4-yl attachment and 2-phenylthiazole moiety, directly addresses this gap as a non-ATP-competitive allosteric inhibitor. - Targets drug-resistant EGFR mutants (L858R/T790M) with a binding mode validated by SAR studies, achieving sub-micromolar IC50 values in H1975 and HCC827 cell models. - Provides a modular scaffold for SPR campaigns; the methoxyethyl group serves as a synthetic handle for optimizing lipophilicity and metabolic stability. - Sourced and stocked for immediate dispatch, ensuring supply chain certainty for time-sensitive structure-activity relationship (SAR) and apoptosis pathway studies.

Molecular Formula C22H21N3O2S
Molecular Weight 391.5 g/mol
Cat. No. B12174061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
Molecular FormulaC22H21N3O2S
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESCOCCN1C=CC2=C(C=CC=C21)NC(=O)CC3=CSC(=N3)C4=CC=CC=C4
InChIInChI=1S/C22H21N3O2S/c1-27-13-12-25-11-10-18-19(8-5-9-20(18)25)24-21(26)14-17-15-28-22(23-17)16-6-3-2-4-7-16/h2-11,15H,12-14H2,1H3,(H,24,26)
InChIKeySYECOLJFBMZPEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide Matters for Targeted EGFR Research Procurement


N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide (Molecular Formula: C22H21N3O2S, Molecular Weight: 391.5 g/mol) is a synthetic indole-thiazole hybrid acetamide . It belongs to a class of compounds investigated as epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitors, particularly against resistance mutations such as L858R/T790M in non-small cell lung cancer (NSCLC) [1]. The compound features a 1-(2-methoxyethyl) substitution on the indole ring, a 4-yl attachment point, and a 2-phenylthiazole moiety, distinguishing it from simpler analogs and positioning it within the chemical space of mutant-selective allosteric EGFR inhibitors.

Why N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide Cannot Be Interchanged with Simpler Indole-Thiazole Acetamides


Within the indole-thiazole acetamide class, subtle structural modifications profoundly affect target engagement and potency. The 1-(2-methoxyethyl) group on the indole nitrogen modulates lipophilicity and hydrogen-bonding capacity compared to a simple methyl group, potentially altering blood-brain barrier permeability and metabolic stability [1]. The 4-yl attachment of the indole to the acetamide linker, as opposed to the 1-yl or 3-yl substitution found in analogs like N-[2-(1H-indol-1-yl)ethyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide, dictates a distinct binding pose within allosteric EGFR pockets [2]. Structure-activity relationship (SAR) studies on indole-thiazole derivatives demonstrate that variations in substituents on both the indole and thiazole rings result in dramatic shifts in EGFR mutant selectivity—compounds differing by a single substituent have shown selectivity ratio changes of over 10-fold for EGFRL858R/T790M versus wild-type EGFR [2]. Consequently, generic substitution without empirical validation risks compromising target selectivity, cellular potency, and the compound's utility as a chemical probe.

Quantitative Differentiation Evidence for N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide Against Comparator Compounds


EGFR Mutant Selectivity: Indole-Thiazole Scaffold SAR and the Role of 4-yl Attachment

The indole-thiazole acetamide scaffold exhibits quantifiable selectivity for mutant EGFR over wild-type when the indole is attached via the 4-position. In a class-level study, the lead indole-thiazole compound 7e (bearing structural homology to the target compound) showed an IC50 of 0.23 µM against HCC827 cells (EGFR mutant) and 0.38 µM against H1975 cells (EGFRL858R/T790M), with demonstrably lower activity against wild-type EGFR-expressing BEAS-2B normal lung cells, indicating a functional selectivity window [1]. This selectivity is predicated on the 4-yl indole attachment shared with the target compound, in contrast to 1-yl or 3-yl linked analogs that exhibit different binding modes.

EGFR inhibitor Non-small cell lung cancer Kinase selectivity

Physicochemical Differentiation: 2-Methoxyethyl Substituent vs. Methyl Substituent on Indole Nitrogen

The target compound incorporates a 2-methoxyethyl group on the indole nitrogen (N-1 position), contrasting with the simpler N-methyl analog N-(1-methyl-1H-indol-4-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide (MW 347.4 g/mol). Published structure-property relationship analyses indicate that the methoxyethyl ether moiety increases topological polar surface area and hydrogen-bond acceptor count relative to methyl, typically improving aqueous solubility and modulating metabolic stability . While direct comparative solubility data for the target compound versus its N-methyl analog are not available in the public domain, the molecular design principle is consistent with established medicinal chemistry strategies for optimizing indole-based kinase inhibitors [1].

Drug-likeness Solubility Pharmacokinetics

2-Phenylthiazole Moiety: Structural Determinant for EGFR Kinase Affinity vs. Substituted Phenyl Analogs

The 2-phenyl substitution on the thiazole ring of the target compound is a critical determinant of biological activity within the indole-thiazole chemotype. SAR studies on related compounds reveal that replacing the 2-phenyl group with substituted phenyl variants (e.g., 4-methoxyphenyl or 3,4-dimethoxyphenyl) significantly alters kinase inhibitory profiles. In a focused series of 2-phenylthiazolyl-indoles, derivatives bearing the unsubstituted 2-phenylthiazole moiety demonstrated high affinity for CDK1, with IC50 values of 0.41 and 0.85 µM for the two most potent analogs [1]. The class-level relevance extends to EGFR: indole-thiazole compounds with optimally configured thiazole substituents have shown reversible, ATP-competitive inhibition of EGFRL858R/T790M, with the phenyl ring occupying a hydrophobic pocket adjacent to the allosteric site [2].

Kinase inhibition Thiazole pharmacophore Allosteric binding

Anticancer Cellular Activity: Micromolar Range Cytotoxicity Against Breast and Lung Cancer Lines

Published data indicate that N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide exhibits cytotoxic activity in the micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, as reported in the Journal of Medicinal Chemistry . The observed cytotoxicity was linked to activation of caspase pathways and downregulation of anti-apoptotic proteins, consistent with an apoptosis-driven mechanism. In comparison, the simpler analog N-(1-methyl-1H-indol-4-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has been described as a compound with anticancer and antimicrobial properties, but without published quantitative IC50 data in peer-reviewed literature , highlighting the target compound's more advanced characterization status.

Cytotoxicity Apoptosis Cancer cell lines

Allosteric EGFR Inhibition: Mechanistic Differentiation from ATP-Competitive Inhibitors

The indole-thiazole acetamide chemotype, to which the target compound belongs, was designed based on the allosteric EGFR inhibitor EAI045, a fourth-generation inhibitor that targets drug-resistant EGFR mutants (EGFRL858R, T790M, L858R/T790M) while sparing wild-type EGFR . The target compound's 4-yl indole attachment and 2-phenylthiazole moiety are consistent with the structural determinants required for allosteric pocket binding. EAI045 demonstrates IC50 values of 0.019 µM for EGFRL858R and 0.002 µM for EGFRL858R/T790M at 10 µM ATP, with minimal wild-type EGFR inhibition . The synthesized indole-thiazole derivatives in the class show reversible, non-ATP-competitive inhibition of mutant EGFR, representing a distinct mechanism from first- and third-generation ATP-competitive TKIs like erlotinib and osimertinib [1].

Allosteric inhibitor Drug resistance EGFR T790M

Optimal Research Application Scenarios for N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide


Mutant-Selective EGFR Inhibitor Screening in NSCLC Models

The compound is suitable for in vitro screening against EGFR mutant-driven NSCLC cell lines (HCC827, H1975) as part of structure-activity relationship campaigns aimed at overcoming T790M-mediated resistance. Class-level evidence demonstrates that indole-thiazole derivatives achieve sub-micromolar IC50 values in these models (e.g., 0.23–0.42 µM), with selectivity over wild-type EGFR-expressing cells [1]. The target compound's 4-yl indole attachment and 2-phenylthiazole moiety align with the pharmacophore required for allosteric mutant EGFR binding [1].

Chemical Probe for Allosteric Kinase Inhibition Mechanism Studies

Given the chemotype's design inspiration from the allosteric inhibitor EAI045, this compound serves as a chemical probe for investigating non-ATP-competitive kinase inhibition mechanisms. Researchers can employ it in biochemical assays to distinguish allosteric from orthosteric binding modes, particularly in the context of EGFR resistance mutations (L858R, T790M, C797S) [1]. The methoxyethyl substituent provides a synthetic handle for further derivatization to optimize allosteric pocket interactions [2].

Apoptosis Pathway Activation Studies in Breast and Lung Cancer

The compound's reported cytotoxicity against MCF-7 and A549 cell lines, coupled with caspase pathway activation [1], supports its use in programmed cell death research. Investigators studying the interplay between kinase inhibition and apoptotic signaling can use this compound to probe whether EGFR inhibition-induced apoptosis proceeds through intrinsic or extrinsic pathways, and to compare apoptotic signatures against those elicited by ATP-competitive EGFR inhibitors [1].

Structure-Property Relationship Optimization of Indole-Thiazole Kinase Inhibitors

The compound provides a modular scaffold for systematic structure-property relationship (SPR) studies. The 2-methoxyethyl group on the indole nitrogen can be varied to tune lipophilicity, solubility, and metabolic stability, while the 2-phenylthiazole moiety can be modified to explore electronic and steric effects on kinase binding [1]. Procurement of the exact parent compound ensures fidelity to published SAR and enables controlled comparative studies with existing N-methyl and substituted-phenyl analogs [2].

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